![molecular formula C22H19ClN2O3 B386532 N'-[(E)-(2-chlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B386532.png)
N'-[(E)-(2-chlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzohydrazide core with substituents that include a 2-chlorobenzylidene group and a 3-methoxybenzyl group. Its molecular formula is C16H15ClN2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-[(3-methoxybenzyl)oxy]benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. Industrial synthesis may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-chlorobenzylidene)-4-[(3-methoxybenzyl)oxy]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
- **Sub
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are typically used.
Propiedades
Fórmula molecular |
C22H19ClN2O3 |
|---|---|
Peso molecular |
394.8g/mol |
Nombre IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-[(3-methoxyphenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-27-20-7-4-5-16(13-20)15-28-19-11-9-17(10-12-19)22(26)25-24-14-18-6-2-3-8-21(18)23/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
Clave InChI |
OGTSGMJPVMDOPL-ZVHZXABRSA-N |
SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Cl |
SMILES isomérico |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3Cl |
SMILES canónico |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


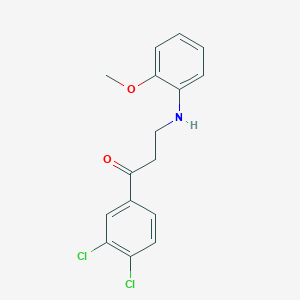
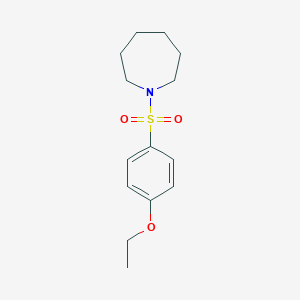


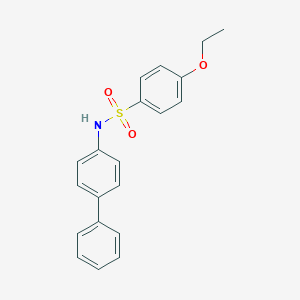
![4-Chloro-2-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B386456.png)
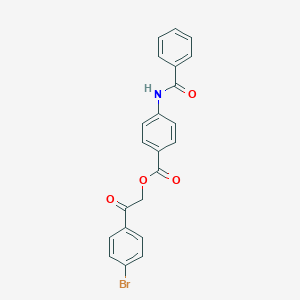
![2-[(Dodecanoyl-2,4-dimethylanilino)carbonyl]benzoic acid](/img/structure/B386458.png)
![5-[Hexadecyl-(4-nitrobenzoyl)amino]-5-oxopentanoic acid](/img/structure/B386460.png)
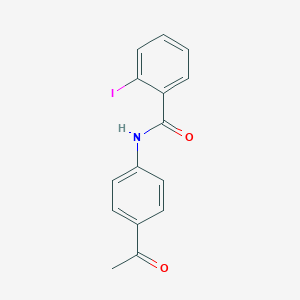



![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B386470.png)
